REACTION_SMILES
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[H:31][H:32].[NH2:1][c:2]1[s:3][cH:4][c:5]([C:7]([C:8](=[O:9])[O:10][CH2:11][c:12]2[cH:13][cH:14][c:15]([N+:16]([O-:17])=[O:18])[cH:19][cH:20]2)=[N:21][O:22][CH2:23][C:24](=[O:25])[O:26][C:27]([CH3:28])([CH3:29])[CH3:30])[n:6]1.[O:33]1[CH2:34][CH2:35][CH2:36][CH2:37]1>>[NH2:1][c:2]1[s:3][cH:4][c:5]([C:7]([C:8](=[O:9])[OH:10])=[N:21][O:22][CH2:23][C:24](=[O:25])[O:26][C:27]([CH3:28])([CH3:29])[CH3:30])[n:6]1
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Name
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CC(C)(C)OC(=O)CON=C(C(=O)OCc1ccc([N+](=O)[O-])cc1)c1csc(N)n1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)CON=C(C(=O)OCc1ccc([N+](=O)[O-])cc1)c1csc(N)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)CON=C(C(=O)O)c1csc(N)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |